(R)-1-(4-fluorophenyl)-N-methylethanamine

Asymmetric synthesis CNS drug development Chiral resolution

(R)-1-(4-fluorophenyl)-N-methylethanamine (CAS 672906-68-2) is a chiral secondary amine featuring a stereogenic center at the α-carbon, a 4-fluorophenyl substituent, and an N-methyl group. This compound belongs to the β-methylphenylethylamine class and serves as a versatile optically active intermediate in asymmetric synthesis, particularly for the construction of enantiopure fluoroamines and pharmaceutical candidates.

Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
CAS No. 672906-68-2
Cat. No. B3042759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-fluorophenyl)-N-methylethanamine
CAS672906-68-2
Molecular FormulaC9H12FN
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC
InChIInChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1
InChIKeyYORRIBKELCOOIJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(4-fluorophenyl)-N-methylethanamine (CAS 672906-68-2): Chiral Amine Building Block for Asymmetric Synthesis and CNS-Targeted Research


(R)-1-(4-fluorophenyl)-N-methylethanamine (CAS 672906-68-2) is a chiral secondary amine featuring a stereogenic center at the α-carbon, a 4-fluorophenyl substituent, and an N-methyl group . This compound belongs to the β-methylphenylethylamine class and serves as a versatile optically active intermediate in asymmetric synthesis, particularly for the construction of enantiopure fluoroamines and pharmaceutical candidates [1]. With a molecular formula of C₉H₁₂FN and a molecular weight of 153.20 g/mol, it is typically supplied as a liquid with a purity of 95% or greater .

Why (R)-1-(4-fluorophenyl)-N-methylethanamine Cannot Be Replaced by Its S-Enantiomer or Non-Fluorinated Analogs


Chiral amines like (R)-1-(4-fluorophenyl)-N-methylethanamine are not interchangeable with their enantiomers or structurally similar achiral analogs in applications requiring defined stereochemistry. The (R)-enantiomer often exhibits distinct biological activity, receptor binding profiles, and synthetic utility compared to the (S)-counterpart, a phenomenon well-documented in the β-methylphenylethylamine class [1]. Furthermore, the presence of the 4-fluorophenyl group modulates lipophilicity, metabolic stability, and electronic properties relative to non-fluorinated phenyl analogs, impacting downstream reactivity and pharmacokinetic behavior [2]. Generic substitution without stereochemical and substituent control can lead to loss of target engagement, altered reaction outcomes, or failed chiral resolution.

Quantitative Differentiation of (R)-1-(4-fluorophenyl)-N-methylethanamine vs. Structural and Stereochemical Analogs


Enantioselective Synthesis Control: Stereochemistry-Dependent Biological Activity in CNS Applications

The (R)-enantiomer of 1-(4-fluorophenyl)-N-methylethanamine exhibits distinct biological activity compared to its (S)-enantiomer, a critical consideration for CNS-targeted drug discovery [1]. This stereochemical divergence is a well-established principle in the β-methylphenylethylamine class, where enantiomers often display divergent receptor binding, potency, and metabolic stability [2].

Asymmetric synthesis CNS drug development Chiral resolution

Fluorine Substitution Impact: Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated Analog

The 4-fluorophenyl group in (R)-1-(4-fluorophenyl)-N-methylethanamine enhances metabolic stability and bioavailability compared to its non-fluorinated phenyl analog [1]. This substitution increases lipophilicity (LogP ≈ 1.92 to 2.15 predicted) and alters electronic properties, which can improve membrane permeability and reduce oxidative metabolism .

Medicinal chemistry Drug design Fluorine chemistry

Chiral Building Block Purity: Defined Stereocenter vs. Racemic Mixture

(R)-1-(4-fluorophenyl)-N-methylethanamine possesses a single defined stereocenter at the α-carbon (1 atom stereocenter count: 1; undefined: 0) . In contrast, the racemic mixture (RS)-N-[1-(4-fluorophenyl)ethyl]methylamine lacks stereochemical definition, which can lead to complex mixtures in asymmetric reactions and reduced enantioselectivity .

Asymmetric catalysis Chiral resolution Synthetic methodology

Aqueous Solubility Profile: Moderate Solubility for Biological Assays vs. Highly Lipophilic Analogs

Predicted aqueous solubility of (R)-1-(4-fluorophenyl)-N-methylethanamine at 25°C is estimated at 1.084 × 10⁴ mg/L (~10.8 mg/mL) based on Log Kow estimation . This moderate solubility profile may differ from structurally related compounds with longer alkyl chains or additional aromatic rings, which typically exhibit lower aqueous solubility.

Solubility Biophysical characterization Assay development

High-Value Research and Industrial Applications for (R)-1-(4-fluorophenyl)-N-methylethanamine


Asymmetric Synthesis of Enantiopure Fluoroamines for CNS Drug Discovery

This compound serves as a chiral building block for the construction of enantiopure fluoroamines, which are valuable scaffolds in CNS drug discovery [1]. Its defined (R)-stereochemistry enables stereoselective transformations, including reductive amination and N-alkylation, to generate libraries of CNS-targeted candidates with predictable stereochemical outcomes [2].

Development of Enantioselective Catalysts and Chiral Ligands

As an optically active amine, (R)-1-(4-fluorophenyl)-N-methylethanamine can be employed in the synthesis of chiral ligands for asymmetric catalysis [1]. Its rigid stereogenic center and fluorophenyl moiety provide a defined steric and electronic environment for transition metal coordination, potentially enhancing enantioselectivity in catalytic transformations [2].

Reference Standard for Chiral Chromatography and Analytical Method Development

The high enantiopurity of this compound makes it suitable as a reference standard for chiral HPLC and SFC method development [1]. It can be used to establish retention times, resolution parameters, and enantiomeric excess calibration curves for quality control of related chiral amines [1].

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